molecular formula C10H13NO5S B13812777 Methyl 2-methoxy-4-[(methylsulfonyl)amino]benzoate CAS No. 620612-15-9

Methyl 2-methoxy-4-[(methylsulfonyl)amino]benzoate

Cat. No.: B13812777
CAS No.: 620612-15-9
M. Wt: 259.28 g/mol
InChI Key: UGQNIPSTEHXMQA-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-4-[(methylsulfonyl)amino]benzoate (CAS 620612-15-9) is a benzoate ester compound with a molecular formula of C10H13NO5S and a molecular weight of 259.28 g/mol . This chemical features a methoxy group and a (methylsulfonyl)amino substituent on the benzene ring, which are characteristic of intermediates used in sophisticated organic synthesis. Compounds within this structural family are frequently employed as key building blocks in the preparation of active pharmaceutical ingredients (APIs) . For instance, related 2-methoxy-4-amino-5-ethylsulfonyl benzoate esters are critical intermediates in the synthetic pathway of amisulpride, an antipsychotic medication . The presence of the methylsulfonamide group makes this compound a valuable scaffold for further chemical modifications in medicinal chemistry and drug discovery research. This product is intended for research and development purposes in a laboratory setting. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

CAS No.

620612-15-9

Molecular Formula

C10H13NO5S

Molecular Weight

259.28 g/mol

IUPAC Name

methyl 4-(methanesulfonamido)-2-methoxybenzoate

InChI

InChI=1S/C10H13NO5S/c1-15-9-6-7(11-17(3,13)14)4-5-8(9)10(12)16-2/h4-6,11H,1-3H3

InChI Key

UGQNIPSTEHXMQA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Sulfonylation and Amination Starting from 2-Methoxy-4-Acetamido Methyl Benzoate

A patented method describes a multi-step synthesis starting from 2-methoxy-4-acetamido methyl benzoate, involving chlorosulfonic acid sulfonylation followed by hydrolysis and subsequent methylation to introduce the methylsulfonyl amino group:

  • Step 1: Sulfonylation
    React 2-methoxy-4-acetamido methyl benzoate with chlorosulfonic acid at a molar ratio of approximately 1:5 to 1:7. The reaction proceeds for 5 to 10 hours in a reactor under controlled conditions, yielding 2-methoxy-4-acetamido-5-sulfonyl chloride methyl benzoate.
  • Step 2: Hydrolysis and Separation
    The sulfonyl chloride intermediate undergoes hydrolysis and separation to purify the sulfonylated intermediate.
  • Step 3: Amination and Methylation
    The intermediate is reacted with sodium sulfite and diethyl sulfate under reflux for 5 to 10 hours, with molar ratios of 1:(4-6):(2-3), converting the sulfonyl chloride to the methylsulfonyl amino group.
  • Step 4: Acidification and Purification
    The reaction mixture is acidified with hydrochloric acid, followed by decolorization, recrystallization, and drying to yield methyl 2-methoxy-4-[(methylsulfonyl)amino]benzoate with high purity (up to 99.5%) and a yield around 75%.

This method is noted for its simplicity, high yield, and product quality, making it suitable for industrial-scale production.

Alternative Preparation via Sulfamoylation of 2-Methoxy-5-Chlorobenzoic Acid Methyl Ester

Another preparation route involves the direct sulfamoylation of 2-methoxy-5-chlorobenzoic acid methyl ester using sodium amino sulfinate:

  • Reaction Conditions
    The starting ester and sodium amino sulfinate are reacted in the presence of a solvent (e.g., tetrahydrofuran) and a catalyst such as cuprous bromide. The molar ratio of ester to sodium amino sulfinate is approximately 1:1.05 to 1.2.
  • Temperature and Time
    The reaction is maintained at 45–60 °C for 10 to 14 hours under reflux conditions.
  • Post-Reaction Processing
    After reaction completion, activated carbon is added for decolorization, followed by filtration to remove catalyst, activated carbon, and by-products like sodium chloride. The filtrate is concentrated under reduced pressure and vacuum dried at 60 °C to obtain the target compound as white crystalline powder.

This method achieves high yields (94.5–95.1%) and excellent purity (99.5%+ by HPLC), with a short reaction time and environmentally friendly waste profile, making it highly suitable for large-scale industrial synthesis.

Comparative Summary of Preparation Methods

Parameter Method 1: Sulfonylation & Amination Method 2: Sulfamoylation
Starting Material 2-Methoxy-4-acetamido methyl benzoate 2-Methoxy-5-chlorobenzoic acid methyl ester
Key Reagents Chlorosulfonic acid, sodium sulfite, diethyl sulfate Sodium amino sulfinate, cuprous bromide catalyst
Reaction Temperature Ambient to reflux (5–10 hours) 45–60 °C (10–14 hours)
Molar Ratios 1:5–7 (sulfonylation), 1:4–6:2–3 (amination/methylation) 1:1.05–1.2 (ester:sodium amino sulfinate)
Purification Hydrochloric acid acidification, recrystallization Activated carbon decolorization, filtration, vacuum drying
Yield ~75% 94.5–95.1%
Purity (HPLC) Up to 99.5% 99.5%–99.66%
Product Appearance White solid White crystalline powder
Industrial Suitability High High

Analytical Data and Quality Control

For the sulfamoylation method, high-performance liquid chromatography (HPLC) was used to determine the purity of the final product. Typical HPLC conditions included a mobile phase of water and methanol (700 mL water: 200 mL methanol), detection wavelength at 240 nm, flow rate of 1.0 mL/min, and sample injection volume of 5 μL. The product consistently showed purity above 99.5%.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methoxy-4-[(methylsulfonyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce methylthio derivatives .

Scientific Research Applications

Scientific Research Applications

Research indicates that methyl 2-methoxy-4-[(methylsulfonyl)amino]benzoate interacts with specific enzymes and cellular pathways, suggesting potential therapeutic applications. It has shown promise in modulating oxidative stress responses, which could be beneficial for conditions characterized by oxidative damage.

Case Study: Oxidative Stress Modulation
A study investigated the compound's effects on human lung cell lines, revealing that it could influence markers associated with oxidative stress and inflammation. This suggests its potential use in developing treatments for respiratory diseases linked to oxidative damage.

Agricultural Applications

In agriculture, this compound has been explored for its herbicidal properties. Its structural similarities to other herbicides allow it to inhibit specific plant growth pathways effectively.

Table 2: Herbicidal Activity Comparison

Herbicide NameActive IngredientMode of Action
Mesosulfuron-methylMethyl 2-methoxy-4-(methylsulfonyl)benzoateInhibits acetolactate synthase (ALS)
GlyphosateN-(phosphonomethyl)glycineInhibits EPSP synthase

The compound's efficacy as a herbicide can be attributed to its ability to disrupt critical metabolic processes in target plants, thereby providing a viable alternative for weed management .

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-4-[(methylsulfonyl)amino]benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonylurea Herbicides

Metsulfuron-methyl (C₁₄H₁₅N₅O₆S, MW 381.36 g/mol)
  • Key Features : Contains a sulfonylurea bridge (-SO₂NCONH-) linking a triazine ring (4-methoxy-6-methyl-1,3,5-triazin-2-yl) to the benzoate core.
  • Application : Herbicide targeting acetolactate synthase (ALS) in plants, with LogP 1.8 indicating moderate soil mobility .
Mesosulfuron-methyl (C₁₇H₂₁N₅O₉S₂, MW 503.50 g/mol)
  • Key Features : Features a pyrimidine ring (4,6-dimethoxy-2-pyrimidinyl) and a methanesulfonamido group (-SO₂NHCH₃).
  • Application : ALS inhibitor with broad-spectrum herbicidal activity .

Acetamido and Hydroxy Derivatives

Methyl 4-Acetamido-2-Hydroxybenzoate (C₁₀H₁₁NO₄, MW 209.20 g/mol)
  • Key Features : Contains acetamido (-NHCOCH₃) and hydroxy (-OH) groups.
  • Application : Pharmaceutical intermediate, leveraging hydrogen-bonding capacity for drug-receptor interactions .

Carbamate Derivatives

Methyl N-4-[2-(5-Chloro-2-Methoxybenzamido)Ethyl]Benzenesulfonylcarbamate (C₁₈H₁₈ClN₃O₆S, MW 439.87 g/mol)
  • Key Features : Combines a carbamate (-OCONH-) group with a chloro-methoxybenzamido substituent.
  • Application: Potential pharmaceutical use due to carbamate’s acetylcholinesterase inhibition properties .
  • Comparison : The target compound’s sulfonamido group may reduce mammalian toxicity compared to carbamates, which are associated with neurotoxic effects.

Sulfonyl-Containing Analogues

Methyl 2-Methoxy-4-(Methylsulfonyl)Benzoate (C₁₀H₁₂O₅S, MW 244.26 g/mol)
  • Key Features: Lacks the amino group in the sulfonyl moiety (-SO₂CH₃ instead of -NHSO₂CH₃).
  • Properties : LogP 0.97, boiling point 426.8°C, and vapor pressure 0.0±1.0 mmHg at 25°C .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Application LogP Reference
Methyl 2-methoxy-4-[(methylsulfonyl)amino]benzoate C₁₀H₁₃NO₅S 259.28 2-methoxy, 4-(methylsulfonamido) Herbicidal/Pharmaceutical ~1.0*
Mesosulfuron-methyl C₁₇H₂₁N₅O₉S₂ 503.50 Pyrimidine, sulfonylurea, methanesulfonamido Herbicide N/A
Metsulfuron-methyl C₁₄H₁₅N₅O₆S 381.36 Triazine, sulfonylurea, methoxy Herbicide 1.8
Methyl 4-acetamido-2-hydroxybenzoate C₁₀H₁₁NO₄ 209.20 4-acetamido, 2-hydroxy Pharmaceutical N/A
Methyl N-4-[...]sulfonylcarbamate C₁₈H₁₈ClN₃O₆S 439.87 Chloro, methoxy, carbamate Pharmaceutical N/A

Key Research Findings

  • Structural Influence on Activity : Sulfonylurea herbicides (e.g., metsulfuron-methyl) rely on triazine/pyrimidine rings for ALS inhibition, whereas the target compound’s sulfonamido group may enable alternative modes of action, such as protease inhibition .
  • Solubility and Toxicity : The sulfonamido group enhances water solubility compared to acetamido or carbamate derivatives, reducing bioaccumulation risks .
  • Environmental Impact : The absence of a urea or pyrimidine group in the target compound may shorten its soil half-life, addressing residue concerns associated with traditional sulfonylureas .

Biological Activity

Methyl 2-methoxy-4-[(methylsulfonyl)amino]benzoate is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant case studies.

Structural Characteristics

This compound possesses a benzoate structure with a methoxy group and a methylsulfonyl group. The presence of these functional groups contributes to its chemical reactivity and biological profile.

Feature Description
Molecular Formula C10H13NO4S
Functional Groups Methoxy (-OCH3), Methylsulfonyl (-SO2CH3)
Solubility Moderately polar, soluble in organic solvents

The biological activity of this compound is attributed to its interaction with various molecular targets. The methoxy and methylsulfonyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing enzyme activities and cellular pathways. Research indicates that this compound may modulate oxidative stress responses, suggesting potential applications in conditions characterized by oxidative damage.

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial efficacy of this compound against various pathogens. It has shown notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. For instance, it exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

In vitro studies have assessed the anticancer properties of this compound. It has been shown to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The compound's ability to target specific signaling pathways involved in tumor growth is under investigation, with promising preliminary results suggesting its potential as an anticancer therapeutic .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of this compound against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated an MIC of 32 μg/mL, indicating strong antibacterial properties compared to traditional antibiotics like vancomycin .
  • Anticancer Screening : In a screening campaign for novel anticancer agents, this compound was identified as a lead compound due to its ability to inhibit cell growth in various cancer cell lines. Further structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and reduce toxicity .

Q & A

Q. Table 1. Key Crystallographic Data for Related Sulfonamide Derivatives

CompoundSpace GroupR-factorNotable InteractionsReference
N-(4-Methoxybenzoyl)-2-methyl-benzenesulfonamideP2₁/c0.042N–H···O hydrogen bonds
Propyl 2-(4-methylbenzenesulfonamido)benzoateP-10.056π-π stacking between aromatic rings

Q. Table 2. Comparative Reactivity of Sulfonamide Derivatives

Reaction TypeConditionsMajor ProductYield (%)Reference
NitrationHNO₃/H₂SO₄, 80°C, 6 hr5-Nitro derivative62
OxidationmCPBA, DCM, 0°C, 2 hrSulfone analog78

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